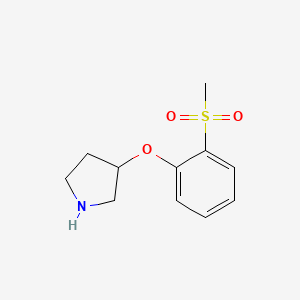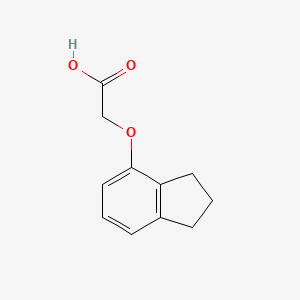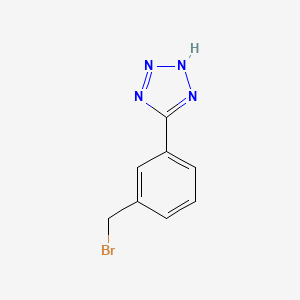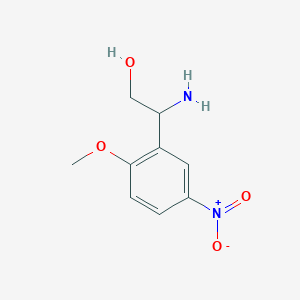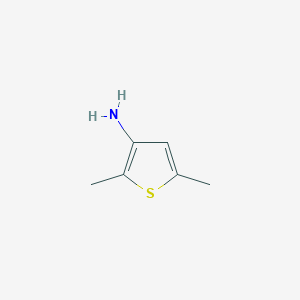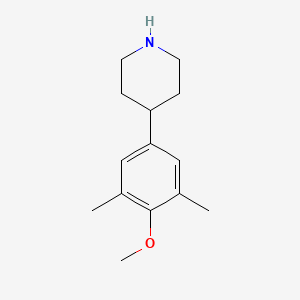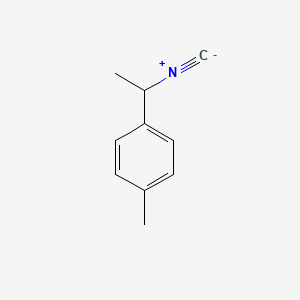
1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 3-position of the thiophene ring and two fluorine atoms attached to an ethanone group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one typically involves the bromination of thiophene followed by the introduction of the difluoroethanone moiety. One common method includes the reaction of 3-bromothiophene with difluoroacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene alcohol derivatives.
Scientific Research Applications
1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and difluoroethanone groups can influence the compound’s binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical transformations can contribute to its overall biological activity .
Comparison with Similar Compounds
3-Bromothiophene: Lacks the difluoroethanone group, making it less reactive in certain chemical reactions.
2,2-Difluoroethan-1-one: Lacks the thiophene ring, resulting in different chemical and physical properties.
1-(3-Chlorothiophen-2-yl)-2,2-difluoroethan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and biological activity.
Uniqueness: 1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one is unique due to the combination of the bromine atom and the difluoroethanone group attached to the thiophene ring. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H3BrF2OS |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
1-(3-bromothiophen-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C6H3BrF2OS/c7-3-1-2-11-5(3)4(10)6(8)9/h1-2,6H |
InChI Key |
OXBDCTGSWUNCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



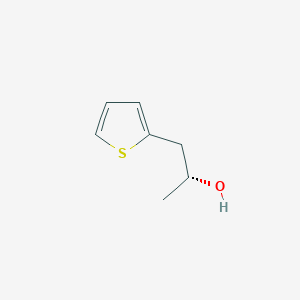
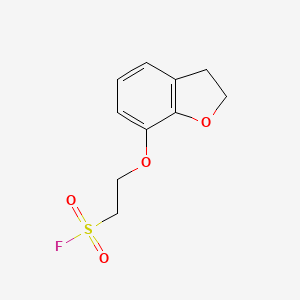
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)


